molecular formula C8H10N2O B11924003 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one CAS No. 92224-32-3

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5h)-one

Cat. No.: B11924003
CAS No.: 92224-32-3
M. Wt: 150.18 g/mol
InChI Key: LWWUZOPQMSFDHY-UHFFFAOYSA-N
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Description

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to naturally occurring alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one typically involves the cyclization of pyrrole derivatives with appropriate reagents. One common method involves the reaction of pyrrole with formamide under acidic conditions to form the pyrimidine ring . Another approach includes the use of substituted pyrroles and aldehydes in the presence of a catalyst to achieve the desired cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrrolo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced dihydropyrrolo derivatives, and various substituted pyrrolopyrimidines, depending on the reagents and conditions used.

Scientific Research Applications

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The compound’s structure allows it to fit into the binding pockets of various proteins, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

92224-32-3

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one

InChI

InChI=1S/C8H10N2O/c1-6-5-7-3-2-4-10(7)8(11)9-6/h5H,2-4H2,1H3

InChI Key

LWWUZOPQMSFDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)N2CCCC2=C1

Origin of Product

United States

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